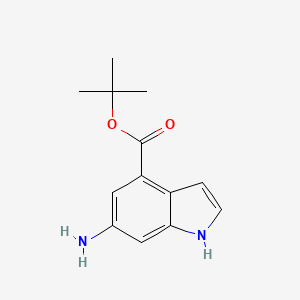

tert-Butyl 6-amino-1H-indole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 6-amino-1H-indole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)10-6-8(14)7-11-9(10)4-5-15-11/h4-7,15H,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLLHXRYJBBXHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C2C=CNC2=CC(=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization of Tert Butyl 6 Amino 1h Indole 4 Carboxylate

Reactivity of the C-6 Amino Group

The primary aromatic amine at the C-6 position is a key nucleophilic center, readily participating in reactions with various electrophiles. Its reactivity is fundamental to the synthesis of more complex molecules derived from this indole (B1671886) core.

Acylation, Alkylation, and Arylation Reactions

The C-6 amino group of tert-butyl 6-amino-1H-indole-4-carboxylate is expected to undergo standard transformations typical of aromatic amines.

Acylation: The amino group can be readily acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding N-acyl derivatives.

Alkylation: Direct alkylation can be achieved with alkyl halides. However, this method can sometimes lead to over-alkylation, yielding mixtures of secondary and tertiary amines. Reductive amination, involving the reaction with an aldehyde or ketone followed by reduction, offers a more controlled method for synthesizing N-alkylated products.

Arylation: The introduction of an aryl group at the C-6 amino position can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which couples the amine with an aryl halide.

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Acylation | Acid Chloride (R-COCl) / Anhydride (B1165640) ((RCO)₂O) | N-(4-(tert-butoxycarbonyl)-1H-indol-6-yl)amide |

| Alkylation | Alkyl Halide (R-X) | 6-(Alkylamino)- or 6-(Dialkylamino)-1H-indole-4-carboxylate |

| Arylation | Aryl Halide (Ar-X) with Pd or Cu catalyst | 6-(Arylamino)-1H-indole-4-carboxylate |

Formation of Amides, Ureas, and Carbamates

Building upon acylation, the C-6 amino group is a versatile handle for creating amide, urea, and carbamate (B1207046) linkages, which are prevalent in medicinal chemistry.

Amides: Beyond simple acylation, amide bonds can be formed by coupling the amino group with carboxylic acids using standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of activators such as DMAP (4-Dimethylaminopyridine). nih.gov

Ureas: The reaction of the primary amine with isocyanates (R-N=C=O) is a high-yielding method to produce unsymmetrical ureas. nih.gov Alternatively, phosgene (B1210022) equivalents can be used to first form a carbamoyl (B1232498) chloride or an isocyanate intermediate, which then reacts with another amine. nih.gov

Carbamates: Carbamates are readily synthesized by reacting the amino group with chloroformates (e.g., benzyl (B1604629) chloroformate) or with di-tert-butyl dicarbonate (B1257347) (Boc₂O). acs.orgorganic-chemistry.org This reaction is also a common strategy for protecting the amino group during subsequent chemical modifications at other positions of the indole ring. nih.gov

| Linkage | Reagent | Product Class |

|---|---|---|

| Amide | Carboxylic Acid (R-COOH) + Coupling Agent | N-(Indolyl)amide Derivatives |

| Urea | Isocyanate (R-NCO) | N-(Indolyl)urea Derivatives |

| Carbamate | Chloroformate (R-OCOCl) or Boc₂O | Indolyl Carbamate Derivatives |

Reactions with Electrophiles and Nucleophiles

As a nucleophile, the C-6 amino group's primary role is to react with a wide array of electrophiles. Besides the reagents mentioned above, this includes reactions like Michael additions to α,β-unsaturated carbonyl compounds. Its reactivity can be modulated by the electronic properties of the indole ring and any substituents present. The N-1 position, being part of the indole ring, is generally less nucleophilic than the exocyclic C-6 amine, allowing for selective reactions at the amino group under appropriate conditions. Conversely, reactions involving the amino group acting as a leaving group (i.e., reacting with nucleophiles) are uncommon and would require transformation into a better leaving group, such as a diazonium salt.

Transformations at the Indole Nitrogen (N-1)

The indole nitrogen (N-1) is a secondary amine and represents the second major site for derivatization. While it is less nucleophilic than the C-6 amino group, it can be selectively functionalized, often after protecting the more reactive exocyclic amine.

N-Alkylation and N-Acylation Reactions

Functionalization at the N-1 position is a common strategy to modify the properties of the indole scaffold.

N-Acylation: The indole nitrogen can be acylated with reagents like acid chlorides, anhydrides, or sulfonyl chlorides. In studies on the isomeric tert-butyl 2-amino-1H-indole-3-carboxylate, reaction with tosyl chloride resulted in selective acylation at the indole nitrogen over the C-2 amino group. arkat-usa.org A similar selectivity can be anticipated for the 6-amino isomer. Reaction with Boc anhydride can lead to products where both the C-6 amino group and the N-1 position are acylated. arkat-usa.org

N-Alkylation: N-alkylation is typically achieved by deprotonating the indole nitrogen with a suitable base (e.g., NaH, K₂CO₃) to form the indolide anion, which then acts as a nucleophile towards an alkylating agent like an alkyl halide. researchgate.net Iron-catalyzed N-alkylation of indolines (the reduced form of indoles) with alcohols has also been reported as a method that can be followed by oxidation to yield N-alkylated indoles. nih.gov

| Reaction Type | Typical Reagents | Product Type |

|---|---|---|

| N-Acylation | Acyl Halide (RCOCl), Sulfonyl Chloride (RSO₂Cl) | 1-Acyl-6-aminoindole Derivative |

| N-Alkylation | Base (e.g., NaH), followed by Alkyl Halide (R-X) | 1-Alkyl-6-aminoindole Derivative |

Synthesis of N-Substituted Indole Derivatives

The synthesis of N-substituted indole derivatives often begins with the protection of the more reactive C-6 amino group, for instance as a carbamate. Following this, the N-1 position can be deprotonated with a base and subsequently attacked by an electrophile (e.g., an alkyl or acyl halide) to furnish the N-1 substituted product. A final deprotection step, if required, would then reveal the C-6 amino group, yielding the N-1 substituted tert-butyl 6-amino-1H-indole-4-carboxylate derivative. This stepwise approach ensures regioselective functionalization and provides a reliable route to a variety of N-substituted indole structures. researchgate.net

Modifications of the tert-Butyl Ester Moiety

The tert-butyl ester group at the C4 position is a key functional handle for derivatization. It can be removed to yield the corresponding carboxylic acid or converted directly into other functional groups.

Ester Hydrolysis: The conversion of the tert-butyl ester to the corresponding carboxylic acid is a fundamental transformation. Due to its steric bulk, the tert-butyl group provides stability against many nucleophilic and basic conditions, but it is readily cleaved under acidic conditions. thieme.de Common methods for the hydrolysis of tert-butyl esters involve treatment with acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). thieme.de

However, the hydrolysis of amino-substituted indole carboxylates can sometimes be challenging. For instance, attempts to hydrolyze the analogous tert-butyl 2-amino-1H-indole-3-carboxylate using 4M HCl in dioxane did not yield the desired carboxylic acid, instead leading to the quantitative formation of indolin-2-imine hydrochloride. arkat-usa.org This suggests that the specific substrate and reaction conditions must be carefully chosen to achieve the desired 6-amino-1H-indole-4-carboxylic acid. Alternative mild methods, such as using molecular iodine as a catalyst in acetonitrile, have been reported for the chemoselective hydrolysis of tert-butyl esters without affecting other acid-labile groups like a Boc-protecting group. researchgate.net Another mild approach involves non-aqueous saponification using NaOH in a methanol/dichloromethane mixture, which has proven effective for sterically hindered esters. arkat-usa.org

Transesterification: This process involves converting the tert-butyl ester into a different ester, such as a methyl or ethyl ester, by reaction with the corresponding alcohol under catalytic conditions. Transesterification can be catalyzed by acids, bases, or metal catalysts. For example, scandium(III) triflate has been used to catalyze the direct transesterification of esters in boiling alcohols. organic-chemistry.org It is also possible to convert tert-butyl esters into other esters by first converting them into an acid chloride intermediate in situ, which then reacts with an alcohol. organic-chemistry.org

| Transformation | Typical Reagents | Key Considerations | Reference |

|---|---|---|---|

| Hydrolysis | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Standard method for acid-labile tert-butyl esters. | thieme.de |

| Hydrolysis | 4M HCl in Dioxane | Can lead to unexpected products with certain aminoindole isomers. | arkat-usa.org |

| Hydrolysis | Molecular Iodine (catalytic) in Acetonitrile | Mild and chemoselective; compatible with other acid-labile groups. | researchgate.net |

| Transesterification | Alcohol (e.g., MeOH, EtOH) with Sc(OTf)3 catalyst | Direct conversion to other alkyl esters. | organic-chemistry.org |

Amide Formation: The carboxylic acid functionality, obtained after hydrolysis of the tert-butyl ester, is a direct precursor to amides. Standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt), can be used to couple the indole carboxylic acid with a wide range of primary and secondary amines. arkat-usa.org Alternatively, the carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine. clockss.org However, attempting to trap the carboxylic acid of a similar indole as an acid chloride has been shown to lead to intractable products upon addition of an amine, highlighting potential challenges. arkat-usa.org

Nitrile Formation: The conversion of the ester to a nitrile typically involves a two-step process. First, the ester is hydrolyzed to the carboxylic acid. The acid can then be converted to a primary amide, which is subsequently dehydrated to the nitrile using reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA). A more direct, one-pot chemoenzymatic cascade has also been developed for nitrile synthesis starting from a carboxylic acid, which involves reduction to an aldehyde, in situ oxime formation, and subsequent enzymatic dehydration. nih.gov

Electrophilic Aromatic Substitution on the Indole Ring (excluding positions of existing functionalities)

The indole nucleus is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution (EAS). researchgate.net The reaction typically occurs at the C3 position, which is the most nucleophilic site. researchgate.netresearchgate.net The presence of the electron-donating amino group at C6 further activates the ring system towards electrophiles. Since the C4 and C6 positions are already substituted in tert-butyl 6-amino-1H-indole-4-carboxylate, and the indole nitrogen is often protected (e.g., with a Boc group, which can be introduced for this purpose), the primary site for electrophilic attack is the C3 position. Other potential, but less favored, sites for substitution are C2, C5, and C7.

Common EAS reactions include:

Nitration: The introduction of a nitro group (-NO₂) onto the indole ring can be achieved using various nitrating agents. A method for the regioselective synthesis of 3-nitroindoles from N-Boc protected indoles has been developed using tetramethylammonium (B1211777) nitrate (B79036) and trifluoroacetic anhydride, which generates trifluoroacetyl nitrate as the active electrophile. nih.govrsc.org This approach avoids the use of harsh acidic conditions typically associated with nitration. nih.govrsc.org

Halogenation: Halogens such as bromine and chlorine can be introduced onto the indole ring. N-Bromosuccinimide (NBS) is a common reagent for the regioselective bromination of indoles at the C3 position. acs.org For example, tert-butyl (tert-butoxycarbonyl)(1-(triisopropylsilyl)-1H-indol-4-yl)carbamate was successfully brominated at the C3 position using NBS in THF. acs.org Similarly, N-chlorosuccinimide (NCS) can be used for chlorination.

| Reaction | Typical Reagent | Position of Substitution | Reference |

|---|---|---|---|

| Nitration | (CF3CO)2O, NMe4NO3 | C3 | nih.govrsc.org |

| Bromination | N-Bromosuccinimide (NBS) | C3 | acs.org |

| Chlorination | N-Chlorosuccinimide (NCS) | C3 |

Metal-Catalyzed Cross-Coupling Reactions at Indole Ring Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, the indole ring must first be functionalized with a halide (e.g., Br, I) or a triflate group. This is typically achieved through electrophilic halogenation, as described in the previous section, at positions such as C3, C5, or C7.

The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. This reaction is widely used to form C-C bonds. researchgate.net For tert-butyl 6-amino-1H-indole-4-carboxylate, a halogenated derivative (e.g., 3-bromo, 5-bromo, or 7-bromo) would be required as a substrate.

The reaction proceeds via a catalytic cycle involving:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the indole.

Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium(II) complex.

Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.

The presence of an unprotected amino group can sometimes interfere with palladium-catalyzed reactions, but methods have been developed for the successful Suzuki coupling of substrates with unprotected anilines. researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org Similar to the Suzuki reaction, this would require a halogenated derivative of tert-butyl 6-amino-1H-indole-4-carboxylate. This reaction would allow for the introduction of an additional amino group (primary or secondary) or other nitrogen-containing moieties at a specific position on the indole ring.

The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been crucial for the high efficiency and broad substrate scope of this reaction. wikipedia.org

Other Transition Metal-Mediated Transformations of tert-Butyl 6-amino-1H-indole-4-carboxylate

While specific literature detailing a wide array of transition metal-mediated transformations directly on tert-butyl 6-amino-1H-indole-4-carboxylate is limited, the inherent reactivity of the indole scaffold and the presence of the amino group suggest numerous potential derivatizations analogous to those reported for similar indole derivatives. Transition metals such as palladium, copper, and rhodium are powerful tools for the functionalization of indoles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are particularly prevalent in indole chemistry. For instance, the amino group at the C-6 position of tert-butyl 6-amino-1H-indole-4-carboxylate could potentially undergo Buchwald-Hartwig amination with various aryl or heteroaryl halides. This reaction would lead to the formation of N-aryl or N-heteroaryl derivatives, which are common motifs in medicinal chemistry. Similarly, the indole ring itself, if appropriately halogenated, could participate in Suzuki-Miyaura, Heck, or Sonogashira coupling reactions to introduce diverse substituents.

Copper-catalyzed reactions also offer a versatile platform for the derivatization of indoles. For example, Ullmann-type coupling reactions could be employed to form C-N or C-O bonds at the indole nitrogen or at the C-6 amino group. These reactions typically involve coupling the indole derivative with an appropriate aryl or alkyl halide in the presence of a copper catalyst.

Rhodium catalysts are known to mediate a variety of transformations on indoles, including C-H activation and annulation reactions. While direct application to tert-butyl 6-amino-1H-indole-4-carboxylate would depend on the specific directing group capabilities of the existing substituents, such methodologies provide a pathway for more complex structural modifications.

The following table outlines potential transition metal-mediated transformations of tert-butyl 6-amino-1H-indole-4-carboxylate based on established reactivity patterns of related indole compounds.

| Reaction Type | Catalyst/Reagents | Potential Product |

| Buchwald-Hartwig Amination | Pd2(dba)3, ligand (e.g., Xantphos), base (e.g., Cs2CO3), Aryl-halide | tert-Butyl 6-(arylamino)-1H-indole-4-carboxylate |

| Suzuki-Miyaura Coupling (on a 5- or 7-halo derivative) | Pd(PPh3)4, base (e.g., K2CO3), Aryl-boronic acid | tert-Butyl 6-amino-5(or 7)-aryl-1H-indole-4-carboxylate |

| Ullmann Condensation | CuI, base (e.g., K2CO3), Aryl-iodide | tert-Butyl 6-(arylamino)-1H-indole-4-carboxylate |

Advanced Characterization Techniques and Structural Elucidation of Tert Butyl 6 Amino 1h Indole 4 Carboxylate

High-Resolution Spectroscopic Analysis

High-resolution spectroscopy is fundamental in determining the precise atomic arrangement and electronic environment of tert-Butyl 6-amino-1H-indole-4-carboxylate.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, solid-state NMR)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive method for elucidating the molecular structure of tert-Butyl 6-amino-1H-indole-4-carboxylate in solution and the solid state. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, two-dimensional (2D) NMR techniques are essential for assembling the complete molecular puzzle.

Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton couplings within the indole (B1671886) ring and the tert-butyl group. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) would establish longer-range (2-3 bond) connections between protons and carbons. These correlations are critical for definitively assigning the chemical shifts of the aromatic protons and carbons, as well as confirming the connectivity of the tert-butyl ester and amino groups to the indole core.

Solid-state NMR (ssNMR) could provide insights into the molecular structure and dynamics in the crystalline form, offering information about polymorphism and molecular packing that is not accessible from solution-state NMR.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for tert-Butyl 6-amino-1H-indole-4-carboxylate

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) |

| 1 (N-H) | ~11.0 | - | C2, C3, C7a |

| 2 | ~7.2 | ~125 | C3, C3a, C7a |

| 3 | ~6.5 | ~102 | C2, C3a, C4 |

| 3a | - | ~128 | - |

| 4 | - | ~135 | - |

| 5 | ~7.0 | ~110 | C3a, C7 |

| 6 (C-NH₂) | - | ~145 | - |

| 7 | ~6.8 | ~115 | C5, C7a |

| 7a | - | ~130 | - |

| Amino (NH₂) | ~5.0 | - | C5, C6, C7 |

| Carbonyl (C=O) | - | ~165 | - |

| Quaternary C (tert-butyl) | - | ~80 | - |

| Methyl (tert-butyl) | ~1.6 | ~28 | Quaternary C, Carbonyl C |

Vibrational Spectroscopy (e.g., Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in tert-Butyl 6-amino-1H-indole-4-carboxylate.

IR spectroscopy would be expected to show characteristic absorption bands for the N-H stretches of the indole and the amino group, typically in the region of 3200-3500 cm⁻¹. The carbonyl (C=O) stretch of the tert-butyl ester would produce a strong absorption band around 1700 cm⁻¹. The C-N stretching vibrations and aromatic C-H and C=C vibrations would also be observable.

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the vibrations of the non-polar bonds and the aromatic ring system, which often give rise to strong Raman signals.

Table 2: Expected Vibrational Frequencies for tert-Butyl 6-amino-1H-indole-4-carboxylate

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |

| N-H (Indole) | 3300-3500 | 3300-3500 | Stretching |

| N-H (Amino) | 3200-3400 | 3200-3400 | Stretching (symmetric & asymmetric) |

| C-H (Aromatic) | 3000-3100 | 3000-3100 | Stretching |

| C-H (Aliphatic) | 2850-3000 | 2850-3000 | Stretching |

| C=O (Ester) | 1680-1720 | 1680-1720 | Stretching |

| C=C (Aromatic) | 1450-1600 | 1450-1600 | Stretching |

| C-N | 1200-1350 | 1200-1350 | Stretching |

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition and molecular weight of tert-Butyl 6-amino-1H-indole-4-carboxylate. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., time-of-flight or Orbitrap) would provide a highly accurate mass measurement of the molecular ion.

The experimentally determined monoisotopic mass should be within a few parts per million (ppm) of the calculated theoretical mass for the molecular formula C₁₃H₁₆N₂O₂. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would further corroborate the proposed structure, for example, by showing the characteristic loss of the tert-butyl group.

Table 3: High-Resolution Mass Spectrometry Data for tert-Butyl 6-amino-1H-indole-4-carboxylate

| Parameter | Value |

| Molecular Formula | C₁₃H₁₆N₂O₂ |

| Calculated Monoisotopic Mass | 232.1212 u |

| Expected [M+H]⁺ Ion | 233.1285 u |

| Expected [M+Na]⁺ Ion | 255.1104 u |

| Key Fragment Ion | [M - C₄H₉]⁺ (loss of tert-butyl) |

X-ray Diffraction Studies for Single-Crystal and Solid-State Structure Determination

X-ray diffraction analysis of a single crystal of tert-Butyl 6-amino-1H-indole-4-carboxylate would provide the most definitive three-dimensional structural information. This technique can determine the precise spatial arrangement of atoms, bond lengths, bond angles, and torsional angles within the crystal lattice.

Such a study would reveal the planarity of the indole ring system and the orientation of the tert-butyl carboxylate and amino substituents. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amino and indole N-H groups and the carbonyl oxygen, which dictate the crystal packing. While specific crystallographic data for this exact compound are not available, related indole structures have been extensively studied, providing a basis for expected structural features. researchgate.netresearchgate.netresearchgate.netmdpi.com

Table 4: Illustrative Single-Crystal X-ray Diffraction Parameters for an Indole Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.95 |

| b (Å) | 9.93 |

| c (Å) | 20.13 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 2164 |

| Z (molecules per unit cell) | 4 |

Note: Data presented is for a related indole structure and is for illustrative purposes only. researchgate.net

Theoretical and Computational Investigations of Tert Butyl 6 Amino 1h Indole 4 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For tert-Butyl 6-amino-1H-indole-4-carboxylate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine its optimized molecular geometry. These calculations would yield precise bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule in its lowest energy state.

Electronic structure analysis would involve the examination of molecular orbitals, electron density distribution, and atomic charges. This would reveal the electronic nature of the indole (B1671886) core, the amino group, and the tert-butyl carboxylate substituent, highlighting regions of high or low electron density which are crucial for understanding the molecule's chemical behavior.

Table 1: Predicted Geometrical Parameters from DFT (Hypothetical Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C4-C(O)O | 1.49 | - | - |

| C(O)-O-C(CH3)3 | 1.36 | 120.5 | - |

| C6-N(H2) | 1.38 | - | - |

| N1-C2 | 1.37 | - | - |

| C2-C3 | 1.39 | - | - |

| C3-C3a | 1.45 | - | - |

| C3a-C4 | 1.40 | - | - |

| C4-C5 | 1.41 | - | - |

| C5-C6 | 1.38 | - | - |

| C6-C7 | 1.40 | - | - |

| C7-C7a | 1.44 | - | - |

| C7a-N1 | 1.38 | - | - |

| C3a-C7a | 1.39 | - | - |

| ∠(C3a-C4-C5) | - | 120.1 | - |

| ∠(C5-C6-C7) | - | 121.3 | - |

| ∠(C4-C(O)-O) | - | 125.4 | - |

| D(C5-C4-C(O)-O) | - | - | 178.5 |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For tert-Butyl 6-amino-1H-indole-4-carboxylate, FMO analysis would map the distribution of the HOMO and LUMO across the molecule. It is anticipated that the HOMO would be localized primarily on the electron-rich indole ring and the amino group, indicating these are the likely sites for electrophilic attack. The LUMO would likely be distributed over the carboxylate group and the indole ring, suggesting these areas are susceptible to nucleophilic attack.

Table 2: Calculated FMO Energies and Global Reactivity Descriptors (Hypothetical Data)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.8 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

| Ionization Potential (I) | 5.8 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.5 |

| Chemical Hardness (η) | 2.3 |

| Chemical Softness (S) | 0.43 |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction behavior. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. Green areas represent neutral potential.

For tert-Butyl 6-amino-1H-indole-4-carboxylate, the MEP map would likely show negative potential around the oxygen atoms of the carboxylate group and the nitrogen of the amino group, indicating these are hydrogen bond acceptor sites. Positive potential would be expected around the hydrogen atoms of the amino group and the N-H of the indole ring, highlighting them as hydrogen bond donor sites. This information is crucial for understanding how the molecule might interact with biological receptors or other molecules.

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like tert-Butyl 6-amino-1H-indole-4-carboxylate, particularly concerning the rotation around the single bonds of the tert-butyl and carboxylate groups, MD simulations can provide significant insights into its conformational landscape.

By simulating the molecule's dynamics in a solvent (like water or DMSO) over a period of nanoseconds to microseconds, a trajectory of its atomic positions is generated. Analysis of this trajectory allows for the identification of the most stable and frequently occurring conformations. This information is vital for understanding how the molecule might adopt specific shapes to fit into a binding site of a protein, for instance.

In Silico Reaction Pathway Analysis and Mechanistic Elucidation

In silico reaction pathway analysis involves using computational methods to model the mechanism of a chemical reaction. This can be used to predict the feasibility of a synthetic route or to understand the finer details of a reaction mechanism, such as identifying transition states and calculating activation energies. For the synthesis or reactions of tert-Butyl 6-amino-1H-indole-4-carboxylate, these methods could be used to optimize reaction conditions and predict potential byproducts.

Chemoinformatics and Quantitative Structure-Property Relationships (QSPR)

Chemoinformatics involves the use of computational methods to analyze chemical data. Quantitative Structure-Property Relationship (QSPR) models are a key aspect of chemoinformatics, where statistical relationships are established between the chemical structure of molecules and their physical, chemical, or biological properties.

For tert-Butyl 6-amino-1H-indole-4-carboxylate, a QSPR study would involve calculating a variety of molecular descriptors (e.g., topological, electronic, and steric) and correlating them with experimentally determined properties (if available) for a series of related indole derivatives. This could lead to predictive models for properties like solubility, melting point, or even biological activity, aiding in the design of new molecules with desired characteristics.

Applications in Advanced Chemical Research and Design

Role as a Privileged Scaffold in Synthetic Organic Chemistry

The indole (B1671886) ring system is widely recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.gov This structural motif is present in numerous natural products, pharmaceuticals, and agrochemicals. beilstein-journals.org However, there is no specific literature that designates tert-Butyl 6-amino-1H-indole-4-carboxylate itself as a privileged scaffold or details its extensive use in the generation of compound libraries for drug discovery. Its potential lies in its functional groups: the amino group and the carboxylate ester, which offer sites for chemical modification, and the Boc-protected indole nitrogen, which allows for controlled reactions on the heterocyclic ring.

Building Block for the Synthesis of Complex Heterocyclic Systems

Indole carboxylates, in general, serve as versatile building blocks in organic synthesis. The ester functionality can be readily modified, and the indole ring can undergo various reactions such as electrophilic substitution, cyclization, and cross-coupling to form more complex heterocyclic structures. ontosight.ai For instance, related indole-2-carboxylate (B1230498) derivatives have been used as precursors for fused indole systems like oxazino[4,3-a]indoles. nih.gov Nonetheless, specific examples of tert-Butyl 6-amino-1H-indole-4-carboxylate being used as a starting material for the synthesis of complex polycyclic or heterocyclic systems are not reported in the surveyed scientific literature.

Precursor for Advanced Organic Materials and Polymers

Indole derivatives have been investigated for their applications in materials science, including the development of organic electronic materials and novel polymers. The electron-rich nature of the indole ring makes it a candidate for incorporation into conductive polymers or organic light-emitting diodes (OLEDs). However, a search for research pertaining to tert-Butyl 6-amino-1H-indole-4-carboxylate as a monomer or precursor for advanced organic materials or polymers yielded no specific results. Its potential in this area remains theoretical and unexplored in published works.

Scaffold for Rational Design in Chemical Biology Research

The rational design of molecules for chemical biology often leverages known scaffolds that interact with biological systems. Indoles are of significant interest due to their prevalence in biologically active molecules, including neurotransmitters (e.g., serotonin) and alkaloids. nih.govmdpi.com Derivatives of indole-4-carboxylic acid have been noted for their potential pharmacological activities, including anti-inflammatory and anticancer properties. ontosight.aichemimpex.com Despite this, there are no specific studies available that describe the use of tert-Butyl 6-amino-1H-indole-4-carboxylate as a foundational scaffold in rational drug design or as a tool for probing biological processes.

Development of Novel Organocatalysts and Chiral Auxiliaries

The rigid, aromatic structure of the indole core has been incorporated into the design of various organocatalysts and chiral ligands for asymmetric synthesis. oup.comacs.org Chiral indole-based phosphines and Brønsted acids have been successfully employed in a range of stereoselective reactions. acs.orgnih.gov These catalysts leverage the indole framework to create a specific chiral environment around a catalytic site. While the field of indole-based organocatalysis is active, there is currently no literature describing the synthesis or application of organocatalysts or chiral auxiliaries derived from tert-Butyl 6-amino-1H-indole-4-carboxylate .

Emerging Trends and Future Research Directions

Sustainable and Green Chemistry Approaches in Indole (B1671886) Synthesis

The synthesis of indole derivatives is increasingly moving towards sustainable and environmentally benign methods. tandfonline.combenthamdirect.com Traditional methods like the Fischer indole synthesis often require harsh conditions and generate significant waste. rsc.org Modern approaches focus on minimizing environmental impact by using greener solvents, reducing energy consumption, and employing catalysts that are efficient and recyclable. benthamdirect.comresearchgate.net

Key green chemistry trends applicable to the synthesis of functionalized indoles include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for indole synthesis. tandfonline.comtandfonline.com

Multicomponent Reactions (MCRs): MCRs are highly efficient as they combine multiple starting materials in a single step, reducing waste and improving atom economy. rsc.orgresearchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with water, ionic liquids, or deep eutectic solvents is a major focus. benthamdirect.comnih.gov

Catalyst Innovation: The development of novel, highly efficient, and reusable catalysts, including nanocatalysts and solid acid catalysts, is crucial for sustainable indole synthesis. benthamdirect.comresearchgate.netacs.org

These approaches aim to make the production of complex indole derivatives, such as tert-Butyl 6-amino-1H-indole-4-carboxylate, more efficient and environmentally friendly.

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, or continuous processing, is gaining traction as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, including indole derivatives. mdpi.comnih.gov This technology offers several advantages over traditional batch processing, such as improved safety, better heat and mass transfer, enhanced reaction control, and easier scalability. researchgate.netresearchgate.net

For the synthesis of indoles, flow chemistry can enable:

Rapid Reaction Optimization: The ability to quickly screen various reaction parameters allows for the rapid identification of optimal conditions.

Access to High-Temperature/Pressure Regimes: Flow reactors can safely operate at conditions that are challenging to achieve in batch, potentially unlocking new reaction pathways. mdpi.com

The application of flow chemistry to classic indole syntheses, such as the Fischer, Reissert, and Hemetsberger–Knittel reactions, has been demonstrated to improve yields and reduce reaction times. mdpi.com

Integration with Artificial Intelligence and Machine Learning in Reaction Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the design of optimal reaction conditions. beilstein-journals.orgeurekalert.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and build predictive models. francis-press.compharmaceutical-technology.comnih.gov

In the context of indole synthesis, AI and ML can be applied to:

Predict Reaction Yields and Selectivity: ML models can be trained to predict the outcome of a reaction based on the starting materials, reagents, and conditions. pharmaceutical-technology.comfrancis-press.com

Optimize Reaction Conditions: Algorithms can suggest the optimal temperature, solvent, catalyst, and other parameters to maximize the yield of the desired product. beilstein-journals.org

Discover New Synthetic Routes: AI can be used to propose novel and efficient synthetic pathways to target molecules. gcande.org

By leveraging the power of AI and ML, chemists can accelerate the discovery and development of new indole derivatives and their synthetic routes.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The field of indole chemistry is continually evolving with the discovery of new reactivity patterns and synthetic transformations. Researchers are exploring novel ways to functionalize the indole core, moving beyond traditional electrophilic substitution reactions. nih.gov

Recent areas of exploration include:

C-H Functionalization: Direct functionalization of C-H bonds offers a more atom-economical and efficient way to introduce new substituents onto the indole ring. researchgate.netacs.orgacs.org

Umpolung Reactivity: Reversing the normal polarity of the indole ring can enable nucleophilic substitution at positions that are typically electrophilic, opening up new avenues for derivatization. nih.gov

Skeletal Editing: Modifying the core ring structure of the indole itself through atom insertion or deletion can lead to novel heterocyclic scaffolds with unique properties. youtube.com

Photocatalysis and Electrosynthesis: These methods provide mild and selective ways to activate and functionalize indoles. organic-chemistry.org

These innovative approaches are expanding the toolbox of synthetic chemists and enabling the creation of previously inaccessible indole-based molecules.

Expanding the Scope of Derivatization and Multifunctionalization for Advanced Chemical Entities

The ability to precisely introduce multiple functional groups onto the indole scaffold is crucial for creating advanced chemical entities with tailored properties for applications in materials science and medicine. researchgate.netmdpi.com The development of methods for the selective functionalization of various positions of the indole ring is an active area of research. rsc.orgresearchgate.net

Key strategies for derivatization and multifunctionalization include:

Regioselective Functionalization: Developing methods that allow for the selective introduction of substituents at specific positions of the indole nucleus (e.g., C2, C3, C4, etc.). acs.org

Multicomponent Reactions: These reactions are well-suited for creating highly functionalized and diverse indole derivatives in a single step. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at various positions of the indole ring. mdpi.com

Tandem and Cascade Reactions: Designing reaction sequences where multiple bond-forming events occur in a single pot can lead to the rapid construction of complex, multifunctionalized indole structures. researchgate.net

The continued development of these synthetic methodologies will be essential for unlocking the full potential of the indole scaffold in the creation of novel and functional molecules.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for assessing the purity and structural integrity of tert-Butyl 6-amino-1H-indole-4-carboxylate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the tert-butyl group (δ ~1.3–1.5 ppm for , ~80–85 ppm for ) and indole protons (aromatic protons δ ~6.5–8.5 ppm).

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254–280 nm) to quantify purity. Use acetonitrile/water gradients with 0.1% trifluoroacetic acid (TFA) to resolve polar impurities .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, expecting [M+H] at m/z corresponding to the molecular formula.

Q. What solvents and conditions are optimal for dissolving tert-Butyl 6-amino-1H-indole-4-carboxylate?

- Methodological Answer :

- Polar aprotic solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are effective for dissolution due to the compound’s moderate polarity.

- Hydrogen-bonding solvents : Methanol or ethanol may require mild heating (40–50°C) to dissolve the compound fully.

- Avoid chlorinated solvents : Dichloromethane or chloroform may not fully solubilize the amino and carboxylate groups without sonication .

Q. How should tert-Butyl 6-amino-1H-indole-4-carboxylate be stored to ensure stability?

- Methodological Answer :

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation.

- Moisture control : Use desiccants (e.g., silica gel) in storage vials to avoid hydrolysis of the tert-butyl ester group.

- Stability monitoring : Perform periodic HPLC analysis to detect decomposition products (e.g., free indole-4-carboxylic acid) .

Advanced Research Questions

Q. How can crystallographic data for tert-Butyl 6-amino-1H-indole-4-carboxylate be refined using SHELX software?

- Methodological Answer :

- Data processing : Use SHELXT for initial structure solution via dual-space algorithms, focusing on the indole core and tert-butyl group.

- Refinement : Apply SHELXL with anisotropic displacement parameters for non-hydrogen atoms. Refine hydrogen bonding using restraints (e.g., DFIX for N–H···O interactions).

- Validation : Check geometric outliers (e.g., bond lengths, angles) against similar compounds. For example, typical C–N bond lengths in indole derivatives range from 1.35–1.40 Å .

Q. How do hydrogen bonding patterns in tert-Butyl 6-amino-1H-indole-4-carboxylate crystals influence supramolecular assembly?

- Methodological Answer :

- Graph set analysis : Classify hydrogen bonds (e.g., N–H···O, N–H···N) using Etter’s notation (e.g., motifs).

- Example data :

| Interaction Type | Bond Length (Å) | Angle (°) |

|---|---|---|

| N–H···O (carboxylate) | 2.85–3.10 | 150–165 |

| N–H···π (indole) | 3.20–3.50 | 110–130 |

- Software tools : Visualize packing motifs with WinGX/ORTEP and quantify interactions using Mercury (Cambridge Structural Database) .

Q. How should discrepancies in thermal stability data (e.g., TGA vs. DSC) be resolved for this compound?

- Methodological Answer :

- Controlled experiments : Perform thermogravimetric analysis (TGA) under inert atmosphere (N) to isolate decomposition steps (e.g., tert-butyl group loss at ~150–200°C).

- Cross-validation : Compare differential scanning calorimetry (DSC) endotherms with melting points from hot-stage microscopy.

- Sample purity : Re-run analyses after recrystallization (e.g., using ethyl acetate/hexane) to exclude impurities affecting thermal profiles .

Q. What strategies optimize the synthesis of tert-Butyl 6-amino-1H-indole-4-carboxylate to minimize side reactions?

- Methodological Answer :

- Protection/deprotection : Use Boc (tert-butoxycarbonyl) groups to protect the amino group during esterification.

- Catalytic conditions : Employ Pd/C or Hünig’s base for selective coupling reactions.

- Reaction monitoring : Track intermediates via TLC (R ~0.3 in ethyl acetate/hexane 1:3) and quench reactions at >90% conversion to prevent over-functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.